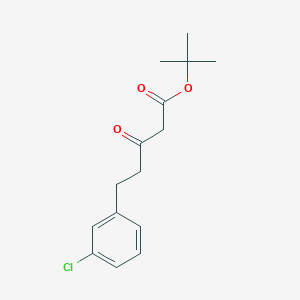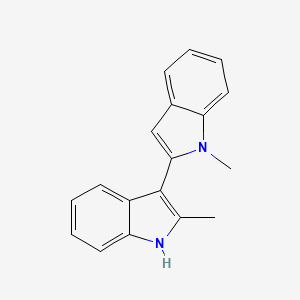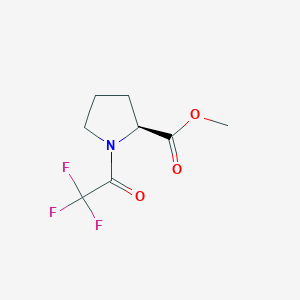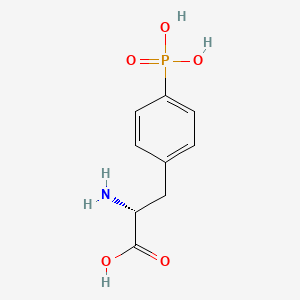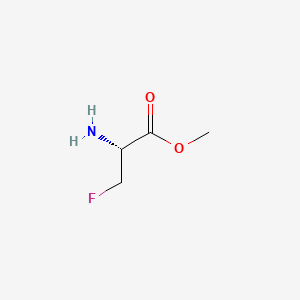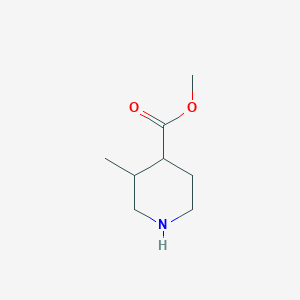
1,2-Dibromo-3,3-dimethyl-1-butene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dibromo-3,3-dimethyl-1-butene: is an organic compound characterized by the presence of two bromine atoms and a double bond in its structure. This compound is a member of the class of alkenes and is known for its reactivity due to the presence of the double bond and the bromine atoms. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Bromination of Alkenes: One common method for preparing 1,2-Dibromo-3,3-dimethyl-1-butene involves the bromination of 3,3-dimethyl-1-butene. This reaction typically uses bromine (Br₂) as the brominating agent and is carried out in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction is usually performed at room temperature, and the product is isolated by distillation or recrystallization.
Addition of Bromine to Alkynes: Another method involves the addition of bromine to 3,3-dimethyl-1-butyne. This reaction also uses bromine (Br₂) and is carried out in an inert solvent. The reaction conditions are similar to those used for the bromination of alkenes.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized for high yield and purity, and the reaction conditions are carefully controlled to minimize side reactions and by-products. The product is purified using techniques such as distillation, crystallization, and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 1,2-Dibromo-3,3-dimethyl-1-butene can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amine (NH₂⁻) groups.
Elimination Reactions: This compound can also undergo elimination reactions to form alkenes. For example, treatment with a strong base such as potassium tert-butoxide (KOtBu) can lead to the formation of 3,3-dimethyl-1-butyne.
Addition Reactions: The double bond in this compound can participate in addition reactions with various reagents such as hydrogen halides (HX), halogens (X₂), and other electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), sodium methoxide (NaOMe), and ammonia (NH₃). Reactions are typically carried out in polar solvents such as water or alcohols.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used. Reactions are performed in non-polar solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Addition: Reagents include hydrogen bromide (HBr), chlorine (Cl₂), and bromine (Br₂). Reactions are carried out in inert solvents such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄).
Major Products:
Substitution: Products include alcohols, ethers, and amines.
Elimination: Products include alkenes and alkynes.
Addition: Products include dibromoalkanes and halohydrins.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: 1,2-Dibromo-3,3-dimethyl-1-butene is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology:
Biochemical Studies: This compound is used in biochemical studies to investigate the mechanisms of enzyme-catalyzed reactions involving halogenated substrates.
Medicine:
Pharmaceutical Research: this compound is used in the development of new pharmaceutical compounds
Industry:
Polymer Chemistry: This compound is used in the production of polymers and copolymers. Its ability to undergo addition reactions makes it useful in the synthesis of polymeric materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,2-Dibromo-3,3-dimethyl-1-butene involves its reactivity with nucleophiles and electrophiles. The presence of the double bond and bromine atoms makes it susceptible to various chemical reactions. In nucleophilic substitution reactions, the bromine atoms are replaced by nucleophiles, leading to the formation of new compounds. In elimination reactions, the compound loses a bromine atom and a hydrogen atom, resulting in the formation of an alkene or alkyne. In addition reactions, the double bond reacts with electrophiles, leading to the formation of new products.
Comparación Con Compuestos Similares
(E)-1,2-Dibromo-3,3-dimethyl-1-butene: This is the geometric isomer of 1,2-Dibromo-3,3-dimethyl-1-butene. The difference lies in the spatial arrangement of the bromine atoms around the double bond.
1,2-Dibromo-2-methylpropane: This compound has a similar structure but lacks the double bond present in this compound.
1,2-Dibromo-3-methylbutane: This compound has a similar structure but has a different substitution pattern on the carbon chain.
Uniqueness: The uniqueness of this compound lies in its specific geometric configuration and the presence of both bromine atoms and a double bond. This combination of features makes it highly reactive and useful in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C6H10Br2 |
|---|---|
Peso molecular |
241.95 g/mol |
Nombre IUPAC |
(Z)-1,2-dibromo-3,3-dimethylbut-1-ene |
InChI |
InChI=1S/C6H10Br2/c1-6(2,3)5(8)4-7/h4H,1-3H3/b5-4- |
Clave InChI |
JDGBPINHTJNHMH-PLNGDYQASA-N |
SMILES isomérico |
CC(C)(C)/C(=C/Br)/Br |
SMILES |
CC(C)(C)C(=CBr)Br |
SMILES canónico |
CC(C)(C)C(=CBr)Br |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



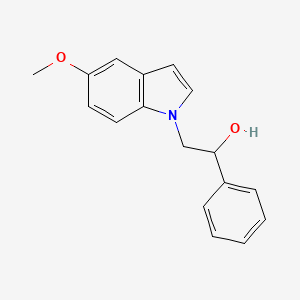
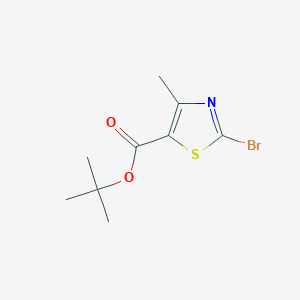
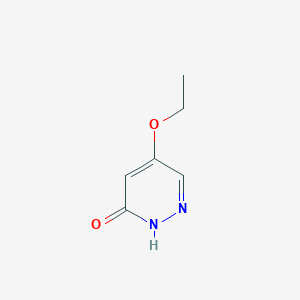
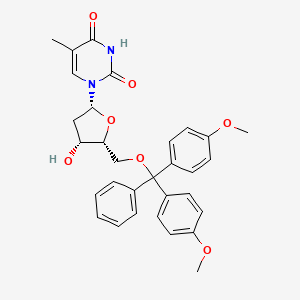
![(2S,5R,6R)-6-[[(2R)-2-[(4-Hexyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1642789.png)
